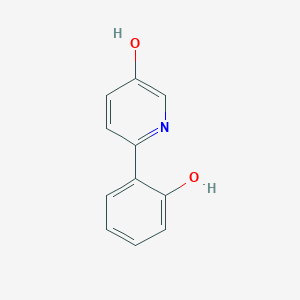

2-(2-Hydroxyphenyl)-5-hydroxypyridine

Description

2-(2-Hydroxyphenyl)-5-hydroxypyridine is a bifunctional aromatic compound featuring a pyridine ring substituted with hydroxyl groups at the 2- and 5-positions, as well as a hydroxyphenyl group at the 2-position of the pyridine. This unique structure enables pH-dependent tautomerism (keto-enol equilibrium), making it a promising candidate for molecular switches and stimuli-responsive materials . Its electronic properties, hydrogen-bonding capacity, and photophysical behavior distinguish it from analogues with different substituents or substitution patterns.

Properties

IUPAC Name |

6-(2-hydroxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-8-5-6-10(12-7-8)9-3-1-2-4-11(9)14/h1-7,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGBLSDOBWYMHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695505 | |

| Record name | 6-(5-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261970-09-5 | |

| Record name | 6-(5-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-5-hydroxypyridine typically involves the condensation of 2-hydroxybenzaldehyde with 2-aminopyridine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The resulting Schiff base is then reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-5-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Hydroxyphenyl)-5-hydroxypyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-5-hydroxypyridine involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo excited-state intramolecular proton transfer (ESIPT), leading to unique photophysical properties that are useful in sensing and imaging applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Functional Comparison with Methoxy Derivatives

The substitution of hydroxyl groups with methoxy (-OCH₃) significantly alters chemical behavior:

- Mechanistic Insight: The hydroxyl groups in the target compound enable keto-enol tautomerism under pH changes, facilitating reversible conformational switching. Methoxy derivatives lack this tautomerism due to the absence of proton-donating hydroxyl groups, rendering them ineffective as switches .

Comparison with Bipyridindiols

Bipyridindiols, featuring two pyridine rings with diol (-OH) substituents, were investigated as molecular half-subtractors but failed to achieve unidirectional switching. In contrast, this compound’s asymmetric substitution pattern allows precise control over rotational motion, highlighting the critical role of substituent positioning .

Electronic and Physical Property Differences

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituent Effects | Melting Point (°C)* | Solubility Profile |

|---|---|---|---|

| This compound | Strong H-bonding; electron-withdrawing -OH | 268–287 | High in polar solvents |

| 2-Hydroxy-5-(trifluoromethyl)pyridine | Electron-withdrawing -CF₃ reduces basicity | N/A | Moderate in organics |

| Tinuvin®5050 (Benzotriazole UVA) | Stabilized by intramolecular H-bonding | Liquid | Organic solvents |

*Inferred from structurally similar pyridine derivatives in .

- Hydroxyl vs. Trifluoromethyl : The -CF₃ group in 2-hydroxy-5-(trifluoromethyl)pyridine enhances lipophilicity and electron deficiency, making it more suited for medicinal chemistry applications than the target compound’s pH-responsive behavior .

- Commercial UV Absorbers : Tinuvin®5050 uses a benzotriazole UVA with a hydroxyphenyl group, achieving UV stability through radical scavenging (HALS) and absorption synergy. The target compound’s tautomerism offers a distinct mechanism for dynamic materials .

Key Research Findings

Unidirectional Switching : this compound achieves pH-triggered unidirectional rotation due to its asymmetric hydroxyl groups, unlike bipyridindiols or methoxy analogues .

Thermal Stability : Pyridine derivatives with hydroxyl groups exhibit higher melting points (268–287°C) compared to methoxy variants, attributed to intermolecular H-bonding .

Synergistic Stabilization : In coatings, the target compound’s tautomerism complements commercial stabilizers like Tinuvin®5050, which rely on static H-bonding and HALS .

Q & A

Q. Table 1: Comparative Synthesis Methods

(Basic) How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) be effectively employed to characterize the structure of this compound?

- ¹H/¹³C NMR : Phenolic protons resonate at δ 10-12 ppm, while pyridinic carbons appear at δ 140-160 ppm. DEPT-135 distinguishes CH₂/CH₃ groups in substituted analogs .

- IR Spectroscopy : Hydroxyl stretching (3200-3600 cm⁻¹) and conjugated C=O vibrations (if keto tautomers dominate) indicate tautomeric equilibria. Metal coordination (e.g., Cu(II)) shifts ν(OH) by ~100 cm⁻¹ .

- X-ray Crystallography : Resolves intramolecular hydrogen bonding (O-H···N) and π-π stacking. ’s thienopyridinone structure (ZRM) demonstrates planar systems stabilized by stacking interactions .

Methodological Tip : Cross-validate tautomer ratios using variable-temperature NMR in DMSO-d₆ .

(Advanced) What are the common sources of data discrepancies in the reported physicochemical properties of hydroxyphenyl-hydroxypyridine derivatives, and how can researchers validate these parameters?

Discrepancies arise from:

- Sample Purity : Residual solvents (e.g., DMF in ) alter melting points. Use HPLC (C18 column, MeOH/H₂O mobile phase) with ≥95% purity thresholds .

- Tautomerism : pH-dependent keto-enol equilibria affect UV-Vis spectra. Employ pH-controlled NMR (D₂O/CD₃OD) to quantify populations .

- Experimental Variability : DSC heating rate differences (5°C/min vs. 10°C/min) yield inconsistent thermal data. Standardize per ASTM E537-20 .

Validation Strategy : Collaborative inter-laboratory studies using certified reference materials (CRMs) reduce method-specific biases.

(Advanced) What strategies are recommended for analyzing the coordination chemistry of this compound with transition metals, and what factors influence complex stability?

- pH Titration : Determine protonation states (pKa ~8-10 for hydroxyl groups) using UV-Vis. ’s Cu(II) complexes require anaerobic conditions to prevent oxidation .

- Job’s Method : Confirm 1:1 or 1:2 metal-ligand ratios via absorbance changes at λmax.

- EPR/Magnetic Susceptibility : Octahedral Cu(II) complexes exhibit μeff = 1.7-2.2 BM and axial EPR signals (g∥ > g⊥) .

Q. Stability Factors :

- Ligand basicity (electron-donating substituents enhance metal binding).

- Competing anions (e.g., Cl⁻ in reduces log β values) .

(Advanced) How should researchers design experiments to assess the photophysical properties of this compound derivatives, considering solvent effects and substituent variations?

- Solvent Screening : Measure fluorescence quantum yields (ΦF) in polar (MeOH) vs. non-polar (toluene) solvents. ’s trifluoromethyl derivative shows λem = 450 nm in DMF .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) red-shift absorption maxima (λmax) by 20-30 nm due to extended conjugation .

- Time-Resolved Fluorescence : Resolve excited-state lifetimes (τ) to identify radiative/non-radiative decay pathways.

Q. Table 2: Photophysical Data for Analogous Compounds

| Compound | λmax (nm) | λem (nm) | ΦF | Solvent | Reference |

|---|---|---|---|---|---|

| 5-Hydroxypyridine-2-carboxylic acid | 280 | 340 | 0.15 | H₂O | |

| 2-Hydroxy-5-(CF₃)pyridine | 295 | 450 | 0.22 | DMF |

(Advanced) What are the critical considerations for ensuring the stability of this compound during long-term storage, and what degradation products might form?

- Storage Conditions : Argon atmosphere, -20°C in amber vials with silica gel desiccants. notes hydrolysis risks leading to ring-opened byproducts .

- Light Exposure : UV irradiation induces photooxidation, forming quinone derivatives. Monitor via FT-IR for emergent carbonyl peaks (1700 cm⁻¹) .

- Degradation Pathways :

- Hydroxyl oxidation to ketones.

- Dimerization via radical coupling (detectable via LC-MS with CID fragmentation).

Accelerated Aging Protocol : 40°C/75% RH for 6 months predicts shelf-life; TGA reveals decomposition onset at ~180°C .

(Advanced) In computational studies of this compound, which quantum chemical methods are most suitable for predicting electronic properties and reaction mechanisms?

- DFT (B3LYP/6-311+G(d,p)) : Accurately calculates HOMO-LUMO gaps (ΔE ≈ 4.5 eV) and charge distribution. ’s structure was optimized using similar methods .

- TD-DFT with PCM : Simulates solvent effects on UV-Vis spectra. Match computed λmax (280-300 nm) to experimental data .

- NBO Analysis : Identifies hyperconjugation stabilizing enol tautomers (e.g., ’s carboxylate resonance) .

Advanced Tip : MD simulations (AMBER force field) model ligand-protein interactions, complementing IC50 assays.

(Advanced) How can researchers resolve contradictory bioactivity data reported for hydroxyphenyl-hydroxypyridine compounds across different cell lines?

- Standardized Assays : Use MTT/WST-1 protocols with controlled cell densities and incubation times.

- Metabolic Profiling : LC-MS identifies cell line-specific metabolites (e.g., cytochrome P450 interactions) that alter compound efficacy.

- Dose-Response Curves : Calculate IC50 values across ≥3 independent replicates to account for variability.

Case Study : ’s Cu(II) complexes showed divergent antibacterial activity in Gram-positive vs. Gram-negative bacteria due to membrane permeability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.